REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[Na+].[F:5][C:6]([F:16])([F:15])[C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[Cl:14])[NH2:10]>O.C(O)(=O)C>[Cl:14][C:13]1[CH:12]=[CH:11][C:9]([NH:10][C:2]([NH2:3])=[O:1])=[CH:8][C:7]=1[C:6]([F:5])([F:15])[F:16] |f:0.1|
|
Name
|
Sodium cyanate
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1Cl)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mass was then agitated for whole day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
FILTRATION
|
Details
|
The obtained solid was then filtered
|
Type
|
WASH
|
Details
|
washed with water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(=O)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |